5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a combination of benzimidazole, pyrrole, and phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.
Construction of the Pyrrole Ring: Using a Paal-Knorr synthesis or similar method.
Coupling Reactions: Combining the benzimidazole and pyrrole intermediates under appropriate conditions.
Introduction of the Amino Group: Through nitration followed by reduction or direct amination.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrole moieties.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic systems.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Dye and Pigment Industry: Possible use as a precursor for dyes or pigments.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antifungal and antiparasitic activities.
Pyrrole Derivatives: Often investigated for their anti-inflammatory and anticancer properties.
Phenyl Derivatives: Common in a wide range of pharmaceuticals and industrial chemicals.
Uniqueness
The unique combination of benzimidazole, pyrrole, and phenyl groups in “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one” may confer distinct biological activities or chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-butylphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-2-3-6-14-9-11-15(12-10-14)25-13-18(26)19(20(25)22)21-23-16-7-4-5-8-17(16)24-21/h4-5,7-12H,2-3,6,13,22H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKJZPLRDHZNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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